4-Bromo-3-fluorophenyl cyclohexyl ketone
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Overview
Description
4-Bromo-3-fluorophenyl cyclohexyl ketone is an organic compound with the molecular formula C13H14BrFO It is a ketone derivative that features a bromine and fluorine atom attached to a phenyl ring, which is further connected to a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluorophenyl cyclohexyl ketone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-fluoroacetophenone and cyclohexylmagnesium bromide.
Grignard Reaction: The key step involves a Grignard reaction where cyclohexylmagnesium bromide reacts with 4-bromo-3-fluoroacetophenone to form the desired ketone. The reaction is usually carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluorophenyl cyclohexyl ketone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone (Finkelstein reaction) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of various substituted phenyl derivatives.
Reduction: Formation of 4-Bromo-3-fluorophenyl cyclohexyl alcohol.
Oxidation: Formation of 4-Bromo-3-fluorophenyl cyclohexyl carboxylic acid.
Scientific Research Applications
4-Bromo-3-fluorophenyl cyclohexyl ketone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and inhibition due to its potential to interact with biological macromolecules.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-Bromo-3-fluorophenyl cyclohexyl ketone exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets. The cyclohexyl group provides steric bulk, which can affect the compound’s overall conformation and interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-fluorophenyl methyl ketone
- 4-Bromo-3-fluorophenyl ethyl ketone
- 4-Bromo-3-fluorophenyl propyl ketone
Uniqueness
4-Bromo-3-fluorophenyl cyclohexyl ketone is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and propyl counterparts. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
(4-bromo-3-fluorophenyl)-cyclohexylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFO/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEZNKOLPOWOJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC(=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642598 |
Source
|
Record name | (4-Bromo-3-fluorophenyl)(cyclohexyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-21-6 |
Source
|
Record name | (4-Bromo-3-fluorophenyl)(cyclohexyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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